

GSK 1562590 hydrochloride CAS number 1003878-07-6 properties

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Compound of Interest

Compound Name: GSK 1562590 hydrochloride

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GSK1562590 Hydrochloride: A Technical Guide for Researchers

An In-depth Review of the Potent and Selective Urotensin-II Receptor Antagonist

Introduction

GSK1562590 hydrochloride (CAS Number: 1003878-07-6) is a potent and selective antagonist of the urotensin-II (UT) receptor. Urotensin-II, a cyclic peptide, is recognized as the most potent endogenous vasoconstrictor identified to date and is implicated in the pathophysiology of various cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of GSK1562590 hydrochloride, intended for researchers, scientists, and professionals in drug development. The guide includes detailed experimental protocols and visual representations of key pathways and workflows.

Chemical and Physical Properties

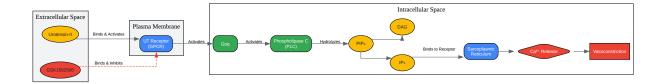
GSK1562590 hydrochloride is an off-white solid with the following properties:



Property	Value	Reference
CAS Number	1003878-07-6	[1]
Molecular Formula	C30H30Cl2N4O4·HCl	[1]
Molecular Weight	617.95 g/mol	[1]
Appearance	Off-white solid	
Purity	≥98% (HPLC)	[1]
Solubility	Soluble to 100 mM in DMSO	[1]
Storage	Store at +4°C	[1]

Mechanism of Action

GSK1562590 is a high-affinity and selective antagonist of the urotensin-II (UT) receptor, a G protein-coupled receptor (GPCR). The binding of urotensin-II to its receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key event in vasoconstriction. By competitively binding to the UT receptor, GSK1562590 blocks the initiation of this signaling cascade, thereby inhibiting the physiological effects of urotensin-II.





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Caption: Urotensin-II Receptor Signaling Pathway and Point of Inhibition by GSK1562590.

Biological Activity In Vitro Activity

GSK1562590 demonstrates high binding affinity for the UT receptor across various species. It acts as a potent antagonist of urotensin-II-induced vasoconstriction in isolated arterial preparations.

Species	Recombinant UT Receptor pKi	Reference
Rat	9.66	[1]
Cat	9.64	[1]
Mouse	9.34	[1]
Human	9.28	[1]
Monkey	9.14	[1]

pKi is the negative logarithm of the inhibitor constant (Ki).

GSK1562590 exhibits insurmountable antagonism in rat and cat arteries, indicating a slow dissociation from the receptor. This property contributes to its prolonged duration of action. In contrast, it displays competitive antagonism in monkey arteries.

In Vivo Activity

In vivo studies have confirmed the ability of GSK1562590 to inhibit the physiological effects of urotensin-II. It effectively suppresses the human urotensin-II-induced increase in mean blood pressure in anesthetized cats. Notably, GSK1562590 is orally active and demonstrates prolonged pharmacodynamic activity, with its effects being observed for at least 24 hours after a single dose in ex vivo studies.

Experimental Protocols



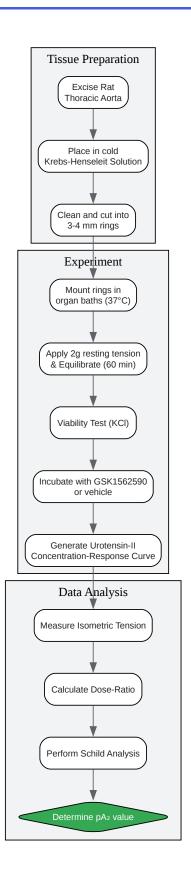
In Vitro: Isolated Rat Aortic Ring Contraction Assay

This assay is used to determine the potency of GSK1562590 in antagonizing urotensin-II-induced vasoconstriction.

Methodology:

- Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold Krebs-Henseleit solution. The composition of the Krebs-Henseleit solution is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4. The aortas are cleaned of adherent connective tissue and cut into 3-4 mm rings.
- Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C. The rings are connected to isometric force transducers to record changes in tension.
 An optimal resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.
- Experimental Procedure: After equilibration, the rings are contracted with a high
 concentration of KCI (e.g., 60 mM) to test for viability. Following a washout period,
 cumulative concentration-response curves to urotensin-II are generated in the absence and
 presence of increasing concentrations of GSK1562590. The antagonist is typically incubated
 with the tissue for a set period (e.g., 60 minutes) before the addition of the agonist.
- Data Analysis: The contractile responses are expressed as a percentage of the maximal contraction induced by KCI. The potency of GSK1562590 is determined by Schild analysis, where the dose-ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose-ratio 1) against the negative logarithm of the molar concentration of the antagonist is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.





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Caption: Workflow for the Isolated Rat Aortic Ring Contraction Assay.



In Vivo: Measurement of Urotensin-II-Induced Pressor Response in Anesthetized Cats

This experiment assesses the in vivo efficacy of GSK1562590 in blocking the hypertensive effects of urotensin-II.

Methodology:

- Animal Preparation: Adult male cats are anesthetized (e.g., with an initial dose of sodium pentobarbital, followed by a continuous infusion). The animals are ventilated mechanically. A femoral artery is cannulated for the measurement of arterial blood pressure, and a femoral vein is cannulated for drug administration.
- Hemodynamic Monitoring: Arterial blood pressure is continuously monitored using a
 pressure transducer connected to a data acquisition system. Heart rate is derived from the
 blood pressure waveform.
- Experimental Protocol: After a stabilization period, a baseline blood pressure is recorded. A
 bolus intravenous injection of human urotensin-II is administered to elicit a pressor response.
 Subsequently, GSK1562590 is administered (e.g., intravenously or orally), and after a
 suitable time interval, the urotensin-II challenge is repeated. The effect of GSK1562590 is
 determined by its ability to attenuate the urotensin-II-induced increase in mean arterial
 pressure.
- Data Analysis: The changes in mean arterial pressure (MAP) from baseline in response to urotensin-II are calculated before and after the administration of GSK1562590. The percentage inhibition of the pressor response is then determined.

Selectivity Profile

GSK1562590 exhibits high selectivity for the UT receptor. It has been tested against a panel of over 87 distinct targets, including other GPCRs, ion channels, enzymes, and neurotransmitter transporters, and has shown greater than 100-fold selectivity for the UT receptor. This high selectivity minimizes the potential for off-target effects.

Conclusion



GSK1562590 hydrochloride is a valuable research tool for investigating the physiological and pathological roles of the urotensin-II system. Its high potency, selectivity, and favorable pharmacokinetic properties, including oral activity and long duration of action, make it a suitable candidate for in-depth preclinical studies. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of UT receptor antagonism in cardiovascular and other diseases.

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References

- 1. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions PubMed [pubmed.ncbi.nlm.nih.gov]
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